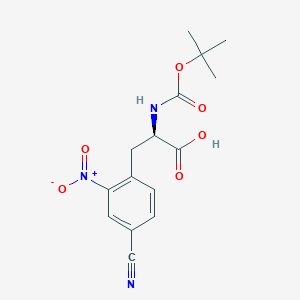
(R)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid is a chiral compound often used in organic synthesis and pharmaceutical research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: This can be achieved through various methods, including the use of chiral catalysts to ensure the ®-configuration.
Introduction of the Cyano and Nitro Groups: These functional groups can be introduced through nitration and cyanation reactions, respectively.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C).
Reduction: Lithium aluminum hydride (LiAlH4) for cyano group reduction.
Substitution: Trifluoroacetic acid (TFA) for Boc group removal.
Major Products Formed
Amino derivatives: From the reduction of nitro and cyano groups.
Deprotected amino acids: From the removal of the Boc group.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Catalyst: Employed in asymmetric synthesis due to its chiral nature.
Biology
Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Investigated for its potential in developing new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid: The enantiomer of the compound.
®-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid: Without the Boc protecting group.
®-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-methylphenyl)propanoic acid: With a methyl group instead of a nitro group.
Uniqueness
®-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C15H17N3O6 |
|---|---|
Peso molecular |
335.31 g/mol |
Nombre IUPAC |
(2R)-3-(4-cyano-2-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H17N3O6/c1-15(2,3)24-14(21)17-11(13(19)20)7-10-5-4-9(8-16)6-12(10)18(22)23/h4-6,11H,7H2,1-3H3,(H,17,21)(H,19,20)/t11-/m1/s1 |
Clave InChI |
BYGIQKFFJRZPHR-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



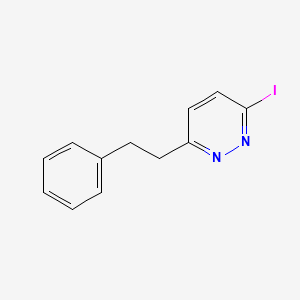
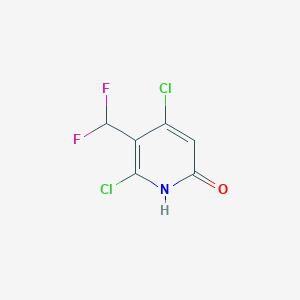
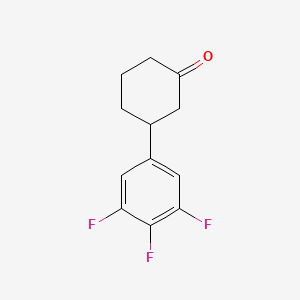
![2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13085914.png)

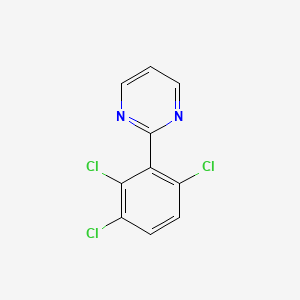
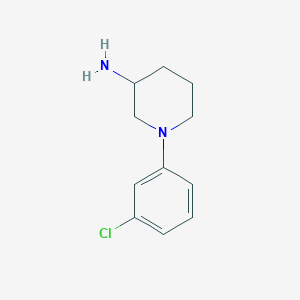
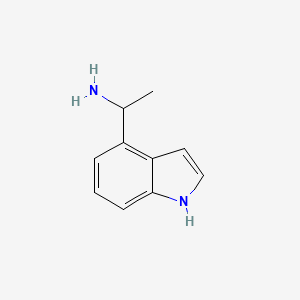
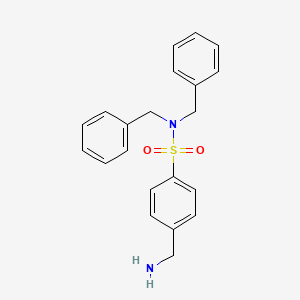
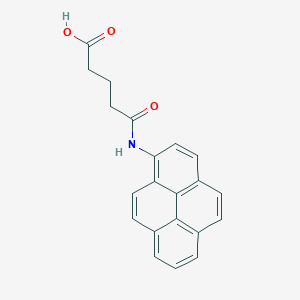
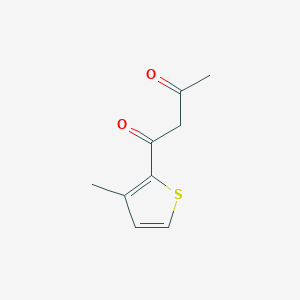
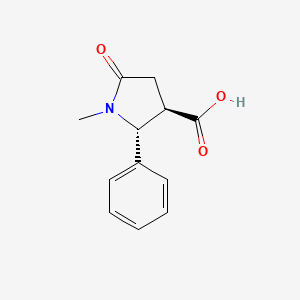
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13085976.png)
